molecular formula C16H16O6 B3125511 1,4-Diethoxynaphthalene-2,3-dicarboxylic acid CAS No. 325780-76-5

1,4-Diethoxynaphthalene-2,3-dicarboxylic acid

Cat. No. B3125511
Key on ui cas rn: 325780-76-5
M. Wt: 304.29 g/mol
InChI Key: PZGNGPLNGCQQGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08252833B2

Procedure details

Diethyl 1,4-bis(ethyloxy)-2,3-naphthalenedicarboxylate (24.8 g, 68.8 mmol) was suspended in ethanol (200 ml) and treated with sodium hydroxide (8.3 g, 206.4 mmol) dissolved in 200 ml of water. A further 50 ml of ethanol added to aid stirring. Heated to reflux, 100° C. All in solution on heating. Refluxed for 8 hours. Cooled to room temperature and stood overnight. Solvent was evaporated to almost dryness. Water was added and stirred in an ice bath. Acidified with 2M HCl solution (˜150 ml). The white precipitate was filtered, washed with water and dried in a vacuum oven to give the title compound as a white solid (18.77 g, 61.7 mmol).
Quantity
24.8 g
Type
reactant
Reaction Step One
Quantity
8.3 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]1[C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[C:7]([O:14][CH2:15][CH3:16])=[C:6]([C:17]([O:19]CC)=[O:18])[C:5]=1[C:22]([O:24]CC)=[O:23])[CH3:2].[OH-].[Na+]>C(O)C.O>[CH2:15]([O:14][C:7]1[C:8]2[C:13](=[CH:12][CH:11]=[CH:10][CH:9]=2)[C:4]([O:3][CH2:1][CH3:2])=[C:5]([C:22]([OH:24])=[O:23])[C:6]=1[C:17]([OH:19])=[O:18])[CH3:16] |f:1.2|

Inputs

Step One
Name
Quantity
24.8 g
Type
reactant
Smiles
C(C)OC1=C(C(=C(C2=CC=CC=C12)OCC)C(=O)OCC)C(=O)OCC
Step Two
Name
Quantity
8.3 g
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
to aid stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Heated
TEMPERATURE
Type
TEMPERATURE
Details
All in solution on heating
TEMPERATURE
Type
TEMPERATURE
Details
Refluxed for 8 hours
Duration
8 h
TEMPERATURE
Type
TEMPERATURE
Details
Cooled to room temperature
CUSTOM
Type
CUSTOM
Details
Solvent was evaporated to almost dryness
ADDITION
Type
ADDITION
Details
Water was added
STIRRING
Type
STIRRING
Details
stirred in an ice bath
FILTRATION
Type
FILTRATION
Details
The white precipitate was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in a vacuum oven

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)OC1=C(C(=C(C2=CC=CC=C12)OCC)C(=O)O)C(=O)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 61.7 mmol
AMOUNT: MASS 18.77 g
YIELD: CALCULATEDPERCENTYIELD 89.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.